![molecular formula C13H11Cl2N3O B2511267 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone CAS No. 866142-95-2](/img/structure/B2511267.png)
4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone
Overview
Description
The compound “4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone” is a hydrazone derivative. Hydrazone compounds are typically formed by the reaction of a hydrazine with a ketone or aldehyde . This compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrrole ring substituted at the 4-position with a 2-chloroacetyl group and a hydrazone group. The hydrazone group would be connected to a 2-chlorophenyl group .Chemical Reactions Analysis
Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction, formation of hydrazides, and reaction with carbonyl compounds to form heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the pyrrole ring, the chloroacetyl group, and the hydrazone group .Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial potential. Specifically, newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were evaluated for in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal species . These derivatives showed promising antimicrobial effects, suggesting their potential use in combating drug-resistant pathogens.
Anticancer Activity
Efforts have also been made to explore the compound’s anticancer properties. In particular, compounds derived from this structure were screened for their activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). Among them, compounds d6 and d7 demonstrated significant anticancer effects . These findings highlight the compound’s potential as a lead candidate for rational drug design in breast cancer treatment.
Molecular Docking Studies
Molecular docking studies were conducted to understand the binding mode of active compounds with specific receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These results suggest that these compounds could serve as promising leads for further drug development .
Thiazole Nucleus Properties
The heterocyclic thiazole nucleus, present in this compound, has been associated with various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Thiazole derivatives have been shown to block bacterial lipid biosynthesis and exhibit antimicrobial effects against various bacterial species .
Future Research Directions
Given its diverse pharmacological activities, further research is warranted to explore additional applications of this compound. Investigating its effects on other cancer cell lines, elucidating its mechanism of action, and optimizing its chemical structure for enhanced efficacy are promising avenues for future studies.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1-[5-[(E)-[(2-chlorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-6-13(19)9-5-10(16-7-9)8-17-18-12-4-2-1-3-11(12)15/h1-5,7-8,16,18H,6H2/b17-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXQJMKAKRYOKW-CAOOACKPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN=CC2=CC(=CN2)C(=O)CCl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/N=C/C2=CC(=CN2)C(=O)CCl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328683 | |
Record name | 2-chloro-1-[5-[(E)-[(2-chlorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817717 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
866142-95-2 | |
Record name | 2-chloro-1-[5-[(E)-[(2-chlorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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